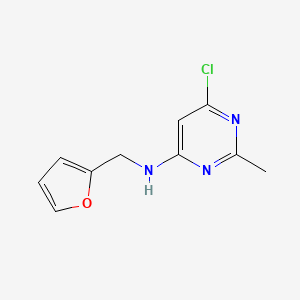

6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-7-13-9(11)5-10(14-7)12-6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYZTAAHUJQXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound has been investigated for its potential in several therapeutic areas, including:

Anticancer Research

Research indicates that 6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action is primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.

Data Summary: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 1.5 | Inhibition of VEGFR-2, AKT |

| PC-3 (prostate cancer) | 5 | Induction of apoptosis |

Case Studies

- Case Study 1 : In a comparative study, this compound demonstrated superior efficacy against liver cancer cells compared to standard chemotherapeutics like doxorubicin.

- Case Study 2 : Structural modifications were analyzed, showing that variations in the pyrimidine structure significantly impacted cytotoxicity levels, suggesting avenues for further optimization.

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although further research is needed to elucidate its full potential in this area.

Synthesis and Derivatives

The synthesis of 6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions that can be optimized for yield and purity. Variants of this compound are being explored to enhance its biological activity and selectivity.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Core

Pyrimidine derivatives are highly tunable, with substituents dictating reactivity, solubility, and biological activity. Key analogues include:

Key Observations :

- The chlorine atom at position 6 is conserved across analogues, suggesting its role in stabilizing the pyrimidine ring or participating in halogen bonding .

- Electron-withdrawing groups (e.g., NO₂ in ) increase reactivity for nucleophilic substitution, whereas methyl groups (e.g., position 2 in the target compound) enhance steric hindrance .

Variations in the Amine Substituent

The amine group at position 4 is critical for molecular interactions. Comparisons include:

Key Observations :

Core Heterocycle Modifications

Replacing the pyrimidine core alters electronic properties and binding affinity:

Key Observations :

- Pyrimidine cores (two nitrogens) favor stronger hydrogen-bonding interactions compared to pyridine (one nitrogen) .

Preparation Methods

Starting Materials and General Strategy

The primary precursor is often 2-methyl-4,6-dichloropyrimidine, which allows selective substitution reactions at the 4-position due to the differential reactivity of the chloro substituents on the pyrimidine ring.

The general synthetic route involves:

- Nucleophilic aromatic substitution (SNAr) of the 4-chloro substituent by an amine bearing the furan-2-ylmethyl group or by introduction of the amino group followed by N-alkylation.

- Control of reaction conditions to avoid substitution at the 6-chloro position, preserving it for biological activity or further functionalization.

Specific Preparation Method

Based on available research and patent literature, the following method is representative for the preparation of 6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine:

Step 1: Synthesis of 4-amino-6-chloro-2-methylpyrimidine

This intermediate can be prepared by selective substitution of 2-methyl-4,6-dichloropyrimidine with ammonia or an ammonium source under controlled conditions to replace the 4-chloro substituent with an amino group while retaining the 6-chloro substituent.

Step 2: N-alkylation of the 4-amino group with furan-2-ylmethyl halide

The 4-amino group is then alkylated with furan-2-ylmethyl chloride or bromide in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF). This step introduces the furan-2-ylmethyl substituent to form the target compound.

Reaction Conditions and Optimization

- Solvents: Polar aprotic solvents such as DMF or tetrahydrofuran (THF) are preferred to facilitate nucleophilic substitution and alkylation reactions.

- Bases: Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to deprotonate the amino group and promote alkylation.

- Temperature: Alkylation reactions are typically conducted at temperatures ranging from 0°C to reflux conditions (up to 100°C), depending on the reactivity of the alkylating agent.

- Reaction Time: Reaction times vary from a few hours to overnight to ensure complete conversion.

Comparative Table of Key Preparation Steps

| Step | Reaction Type | Reactants | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | 2-methyl-4,6-dichloropyrimidine + NH3 | Solvent: ethanol or water; Temp: 50-80°C; Time: 4-12 h | 4-amino-6-chloro-2-methylpyrimidine |

| 2 | N-alkylation | 4-amino-6-chloro-2-methylpyrimidine + furan-2-ylmethyl chloride | Base: NaH or K2CO3; Solvent: DMF; Temp: 0-80°C; Time: 6-24 h | 6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine |

Detailed Research Findings

- Selectivity: The selective substitution of the 4-chloro group over the 6-chloro group is critical. Reaction conditions such as temperature and solvent polarity influence this selectivity.

- Yield: Optimized reaction conditions can achieve yields typically in the range of 70-90% for each step, depending on reagent purity and reaction control.

- Purification: The final product is commonly purified by recrystallization or column chromatography to achieve high purity suitable for further applications.

- Industrial Feasibility: The described synthetic route is amenable to scale-up due to relatively mild conditions and commercially available reagents.

Notes on Related Compounds and Methods

While direct literature on the exact compound 6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine is limited, related pyrimidine derivatives such as 4-amino-6-chloro-2-methylpyrimidine and their N-alkylated analogs have well-established synthetic routes. The preparation of similar intermediates has been reported in patents and medicinal chemistry journals, demonstrating the robustness of the nucleophilic aromatic substitution and alkylation strategies.

Q & A

Q. What are the recommended synthetic routes for 6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine core. A common approach includes:

Chlorination : Introduce the chloro group at the 6-position using POCl₃ or PCl₅ under reflux .

Amination : React the chlorinated intermediate with furan-2-ylmethylamine under Buchwald-Hartwig or Ullmann coupling conditions to install the N-substituent. Catalytic systems like Pd(OAc)₂/Xantphos in toluene at 80–100°C improve yields .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product.

Optimization Tips : Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and adjust equivalents of amine (1.2–1.5 eq) to minimize side products.

Q. How can the structure and purity of this compound be validated?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement). Key parameters include torsion angles between the pyrimidine ring and furan moiety, and hydrogen-bonding patterns (e.g., N–H⋯N interactions) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., singlet for CH₃ at δ ~2.5 ppm, furan protons at δ ~6.3–7.4 ppm) .

- HPLC-MS : Use a C18 column (ACN/H₂O + 0.1% formic acid) to verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 250.7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

- Methodological Answer :

- Disorder Handling : Apply SHELXL’s PART and SUMP instructions to model disordered regions. Use ISOR and SIMU restraints for thermal parameters .

- Twinning : For twinned crystals, employ the TWIN/BASF commands in SHELXL. Refine against Hooft’s y parameters to validate the twin law (e.g., 180° rotation about [100]) .

- Validation Tools : Cross-check with PLATON’s ADDSYM and R1/Rint values to ensure data integrity.

Q. What strategies are effective for evaluating the biological activity of this compound in antimicrobial assays?

- Methodological Answer :

- Antimicrobial Screening :

MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) .

Cytotoxicity : Test against mammalian cell lines (e.g., HEK-293) via MTT assay. Compare IC₅₀ values to therapeutic indices.

- Structure-Activity Relationship (SAR) : Modify the furan or pyrimidine substituents (e.g., replace Cl with CF₃) and correlate with activity trends .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., bacterial dihydrofolate reductase). Input the compound’s SMILES (e.g.,

ClC1=NC(=NC(=C1C)NCC2=CC=CO2)C) and optimize geometry with DFT (B3LYP/6-31G*) . - MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.